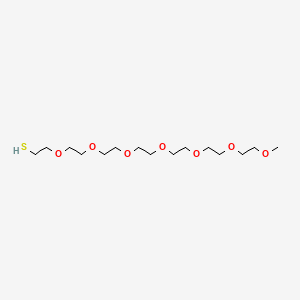

m-PEG7-thiol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584839 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-82-9 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-thiol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG7-thiol is a discrete polyethylene glycol (PEG) derivative that plays a pivotal role in modern bioconjugation and drug delivery strategies. Its defined structure, featuring a methoxy-terminated heptameric PEG chain and a reactive thiol group, offers a unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and key applications of this compound, serving as a technical resource for researchers in drug development, materials science, and biotechnology.

Core Properties of this compound

This compound, systematically named 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol, is a monodisperse PEG linker.[1] Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and predictable behavior in conjugation reactions.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 651042-82-9 | [1][2][3] |

| Molecular Formula | C₁₅H₃₂O₇S | [1][2][3] |

| Molecular Weight | 356.48 g/mol | [1][2] |

| Appearance | Colorless Liquid or Solid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Solubility | High water solubility; Soluble in DMSO, DMF, and most organic solvents. | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store under inert gas and protect from light.[4][5] | [4][5] |

| Topological Polar Surface Area (TPSA) | 64.61 Ų | [2] |

| logP | 0.6622 | [2] |

| Rotatable Bonds | 20 | [2] |

Chemical Reactivity

The terminal thiol (-SH) group is the key functional moiety of this compound, dictating its utility in bioconjugation. This sulfhydryl group exhibits high reactivity towards specific functional groups, enabling the formation of stable covalent bonds.

-

Thiol-Maleimide Michael Addition: This is the most prominent reaction involving this compound. The thiol group undergoes a Michael addition reaction with a maleimide group, typically found on proteins or other molecules, to form a stable thioether linkage.[1] This reaction is highly efficient and proceeds readily at neutral to slightly basic pH (pH 6.5-7.5).[6][7]

-

Thiol-Ene Reaction: The thiol group can participate in radical-mediated thiol-ene "click" chemistry reactions with molecules containing alkene (ene) functionalities, often initiated by light (photoclick chemistry).

-

Disulfide Bond Formation: Under oxidative conditions or in the presence of pyridyl disulfide groups, the thiol can form disulfide bonds (-S-S-). These bonds are cleavable under reducing conditions, a property exploited in controlled-release drug delivery systems.

-

Surface Binding: The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and quantum dots, forming stable metal-sulfur bonds.[3] This property is extensively used for the surface modification of nanoparticles and biosensors.[3]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. A general workflow is outlined below.

A detailed enzymatic synthesis approach for PEG-thiols has also been described, involving the transesterification of methyl 3-mercaptopropionate with PEG using Candida antarctica Lipase B (CALB) under solvent-less conditions.[8]

Purification Protocol (General):

-

Reaction Quenching: After the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., water or a mild acid).

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate as the eluent. Alternatively, reversed-phase HPLC can be used for high-purity applications.

Characterization Protocols

¹H NMR is a crucial technique to confirm the structure of this compound and assess its purity.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (Example):

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Typical Chemical Shifts (δ, ppm):

-

~3.64 ppm (s, large): Methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-).

-

~3.38 ppm (s): Methoxy group protons (CH₃ -O-).

-

~2.85 ppm (t): Methylene protons adjacent to the thiol group (-CH₂ -SH).

-

~1.5-1.6 ppm (t): Thiol proton (-SH ). The integration of this peak can be variable and it may exchange with residual water in the solvent.

-

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this purpose.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition (Example):

-

Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) Mass Spectrometer.

-

Ionization Mode: Positive ion mode.

-

Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 357.49. Adducts with sodium [M+Na]⁺ at m/z 379.47 and potassium [M+K]⁺ at m/z 395.45 may also be present.

HPLC is used to assess the purity of this compound.

Methodology (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Bioconjugation Protocols

This protocol describes the conjugation of this compound to a maleimide-functionalized protein.

Materials:

-

Maleimide-activated protein in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).

-

This compound.

-

Degassed buffers.

Procedure:

-

Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Dissolve this compound in the conjugation buffer.

-

Add a 10- to 20-fold molar excess of this compound to the protein solution.[6][7]

-

React for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[6][7]

-

Purify the resulting PEGylated protein using size exclusion chromatography (SEC) or dialysis to remove unreacted this compound.[6]

This protocol outlines the functionalization of gold nanoparticles (AuNPs) with this compound.

Materials:

-

Aqueous suspension of citrate-capped AuNPs.

-

This compound.

-

Phosphate buffer.

Procedure:

-

Prepare a stock solution of this compound in deionized water or phosphate buffer.

-

Add an excess of the this compound solution to the AuNP suspension (a common ratio is >3 x 10⁴ this compound molecules per nanoparticle).[9]

-

Stir the mixture overnight at room temperature.[9]

-

Purify the PEGylated AuNPs by centrifugation. Remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.[9]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications.

-

PROTACs: this compound is widely used as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding and ligase-binding moieties.

-

Drug Delivery: The PEG chain enhances the solubility and stability of conjugated drugs, reduces their immunogenicity, and prolongs their circulation half-life.[1] The thiol group allows for conjugation to drug carriers like nanoparticles and liposomes.

-

Surface Modification: this compound is used to create biocompatible and protein-repellent surfaces on medical devices, biosensors, and nanoparticles.[1] This "stealth" coating minimizes non-specific protein adsorption and reduces immune responses.

-

Hydrogel Formation: As a component in hydrogel synthesis, this compound can form cross-linked networks through reactions like thiol-maleimide chemistry, which are used in tissue engineering and as matrices for controlled drug release.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[10] It may cause skin and serious eye irritation, as well as respiratory irritation.[11]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation.[10]

-

Avoid contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[10]

-

Store properly at -20°C for long-term stability, away from oxidizing agents.[10]

Conclusion

This compound is a well-defined, versatile chemical tool with significant applications in the life sciences. Its discrete nature provides a level of precision unattainable with traditional polydisperse PEGs, making it an ideal component for the rational design of sophisticated bioconjugates, drug delivery systems, and advanced materials. This guide has provided the core properties, detailed experimental protocols, and an overview of the applications of this compound to support its effective use in research and development.

References

- 1. Buy this compound | 651042-82-9 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 651042-82-9 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. broadpharm.com [broadpharm.com]

- 10. This compound|651042-82-9|MSDS [dcchemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to m-PEG7-thiol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (7)-thiol (m-PEG7-thiol), a versatile heterobifunctional linker. This document details its chemical structure, molecular properties, and key applications in bioconjugation, nanoparticle functionalization, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a hydrophilic linker composed of a methoxy-terminated polyethylene glycol chain with seven repeating ethylene glycol units, ending in a reactive thiol (-SH) group. This structure imparts water solubility while the terminal thiol allows for specific covalent bond formation with various substrates.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂O₇S | [1][2] |

| Molecular Weight | 356.48 g/mol | [1][2][3] |

| CAS Number | 651042-82-9 | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water, DMSO, and chloroform. | |

| SMILES | COCCOCCOCCOCCOCCOCCOCCS | [1][2][3] |

| IUPAC Name | 2,5,8,11,14,17,20-heptaoxadocosane-22-thiol | [2][4] |

Key Applications and Experimental Protocols

The unique properties of this compound make it a valuable tool in several areas of scientific research and drug development. Below are detailed experimental protocols for its most common applications.

Bioconjugation via Thiol-Maleimide Chemistry

The sulfhydryl group of this compound reacts specifically with maleimide groups to form a stable thioether bond. This reaction is widely used to conjugate PEG chains to proteins, peptides, and other biomolecules, a process known as PEGylation, which can improve solubility, stability, and pharmacokinetic properties.

Materials:

-

This compound

-

Maleimide-activated protein

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) (if protein has disulfide bonds)

-

Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: If the target protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in degassed PBS and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature.

-

This compound Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.

-

Purification: Purify the resulting PEGylated protein from excess this compound and other reaction components using a suitable size-exclusion chromatography column.

-

Characterization: Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Functionalization of Gold Surfaces and Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). This is commonly used to passivate gold nanoparticles, improving their stability in biological media and providing a hydrophilic surface to prevent non-specific protein adsorption.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or gold nanoparticles)

-

This compound

-

Absolute ethanol (200 proof)

-

Clean glass or polypropylene container

-

Dry nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with absolute ethanol and drying under a stream of dry nitrogen gas.

-

Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol.

-

Self-Assembly: Immerse the clean gold substrate into the this compound solution in a clean container. To minimize oxidation, the headspace of the container can be purged with dry nitrogen gas.

-

Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.

-

Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with fresh absolute ethanol to remove non-chemisorbed molecules.

-

Drying: Dry the functionalized gold surface under a stream of dry nitrogen gas.

PROTAC Synthesis

This compound can serve as a flexible linker in the synthesis of PROTACs. The thiol group can be reacted with a suitable functional group on either the E3 ligase ligand or the target protein ligand to form the heterobifunctional PROTAC molecule. The length and hydrophilicity of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This is a generalized workflow, and the specific synthetic steps will depend on the functional groups present on the protein of interest (POI) ligand and the E3 ligase ligand. One common approach involves a thiol-maleimide conjugation.

Prerequisites:

-

One ligand (either POI or E3 ligase) functionalized with a maleimide group.

-

The other ligand prepared for subsequent attachment.

Procedure:

-

Ligand-Linker Conjugation: React the maleimide-functionalized ligand with this compound in a suitable buffer (e.g., PBS at pH 7.2-7.5) to form a stable thioether bond. This creates a ligand-PEG-thiol intermediate.

-

Purification: Purify the ligand-PEG-thiol intermediate using chromatography (e.g., HPLC).

-

Activation of the Second Ligand (if necessary): The second ligand may require chemical activation to enable its conjugation to the terminal group of the linker.

-

Final Conjugation: React the purified ligand-PEG-thiol intermediate with the second ligand using appropriate coupling chemistry.

-

Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC and confirm its identity and purity using LC-MS and NMR.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

Caption: Workflow for Protein Bioconjugation with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-thiol with seven ethylene glycol repeat units (m-PEG7-thiol). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and nanoparticle functionalization. The methodologies detailed herein are based on established chemical transformations, offering a reproducible workflow for obtaining high-purity this compound.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG7-alcohol. The strategy involves:

-

Activation of the Terminal Hydroxyl Group: The primary alcohol of m-PEG7-alcohol is converted into a better leaving group, commonly a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Nucleophilic Substitution to Introduce the Thiol Group: The tosylated intermediate, m-PEG7-OTs, undergoes nucleophilic substitution with a thiol-containing nucleophile, such as sodium hydrosulfide (NaSH), to yield the final product, this compound.

Subsequent purification steps are crucial to remove unreacted starting materials, reagents, and byproducts.

Experimental Protocols

Synthesis of m-PEG7-tosylate (m-PEG7-OTs)

This procedure details the tosylation of m-PEG7-alcohol.

Materials:

-

m-PEG7-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve m-PEG7-alcohol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude m-PEG7-tosylate. The product is often used in the next step without further purification.

Synthesis of this compound from m-PEG7-tosylate

This protocol describes the conversion of the tosylated intermediate to the final thiol product.

Materials:

-

m-PEG7-tosylate

-

Sodium hydrosulfide (NaSH)

-

Distilled water

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude m-PEG7-tosylate (1 equivalent) in distilled water (approximately 16 mL per gram of tosylate) in a round-bottom flask.[2]

-

Add a significant excess of sodium hydrosulfide (e.g., 10 equivalents) to the solution.[2]

-

Stir the reaction mixture under an inert atmosphere at room temperature for 6 hours, followed by heating at 60 °C for 2 hours.[2]

-

Cool the reaction mixture to room temperature and carefully neutralize to pH 7 with 1 M HCl.

-

Extract the aqueous solution three times with DCM.[2]

-

Combine the organic layers and dry over anhydrous Na2SO4.

-

Filter the solution and reduce the volume of DCM using a rotary evaporator.

-

Precipitate the product by adding the concentrated DCM solution dropwise into a stirred excess of cold diethyl ether.[2]

-

Collect the precipitated this compound by filtration and dry under vacuum.

Purification of this compound

High purity is essential for applications in drug development and bioconjugation. The following purification methods can be employed.

Precipitation

Precipitation, as described in the synthesis protocol, is an effective method for removing many impurities.[2] Repeating the dissolution in a minimal amount of a good solvent (e.g., DCM) and precipitation in a large volume of a poor solvent (e.g., diethyl ether) can enhance purity.

Column Chromatography

For very high purity, silica gel column chromatography can be utilized.

Materials:

-

Crude this compound

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Chromatography column

-

Fraction collector or test tubes

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., DCM or a DCM/MeOH mixture with low polarity) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol. The optimal gradient may need to be determined empirically using TLC.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for similar PEG derivatives and may vary depending on the specific reaction conditions and scale.[2][3]

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | m-PEG7-tosylate | m-PEG7-alcohol | >95 (functionalization) | - |

| 2 | This compound | m-PEG7-tosylate | 84 | >95 (after purification) |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Purification Logic

Caption: Purification strategy for this compound.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of m-PEG7-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-PEG7-thiol (methoxy(polyethylene glycol)7-thiol), a critical parameter for its application in bioconjugation, drug delivery, and surface modification. Understanding the solubility of this heterobifunctional linker in both aqueous and organic media is paramount for designing robust experimental protocols and achieving successful outcomes in research and development.

Quantitative Solubility Data

The solubility of this compound is influenced by its molecular structure, which features a hydrophilic methoxy-terminated polyethylene glycol chain of seven ethylene glycol units and a reactive thiol group. While specific quantitative data for this compound across a wide spectrum of solvents is not extensively published, the available information from various suppliers and related compounds provides valuable insights. The following table summarizes the known solubility of m-PEG-thiol compounds.

| Solvent | Reported Solubility (m-PEG-thiol) | Notes |

| Water | 10 mg/mL[1][2] | This compound is described as having excellent water solubility.[3] |

| Ethanol | 10 mg/mL[1] | Generally soluble in most organic solvents.[4] |

| Chloroform | 10 mg/mL[1][2] | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1][2] | |

| Aqueous Solutions | Readily soluble[1] | The hydrophilic PEG spacer enhances solubility in aqueous media.[5] |

It is important to note that the solubility of PEG derivatives can be influenced by factors such as temperature, pH, and the presence of salts. For specific applications, it is highly recommended to determine the solubility experimentally under the conditions of intended use.

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial property governed by the interplay of its molecular characteristics and the properties of the solvent. The following diagram illustrates the key relationships influencing its dissolution.

Caption: Key determinants of this compound solubility.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance in a given solvent. This protocol outlines the steps for determining the solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 5 mL)

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

Experimental Workflow:

Caption: Workflow for solubility determination.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid this compound. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

This compound exhibits favorable solubility in a range of aqueous and common organic solvents, a characteristic that underpins its utility in diverse biomedical applications. While general solubility data is available, this guide emphasizes the importance of empirical determination for specific experimental conditions. The provided experimental protocol offers a robust framework for researchers to precisely quantify the solubility of this compound, thereby enabling more controlled and reproducible scientific outcomes.

References

safety and handling guidelines for m-PEG7-thiol

An In-depth Technical Guide to the Safe Handling of m-PEG7-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive (CAS No. 651042-82-9), a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications.[1][2][] Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the product.

Chemical and Physical Properties

This compound, also known as 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, is a synthetic organic compound featuring a seven-unit polyethylene glycol (PEG) chain with a terminal thiol (-SH) group.[2] This structure imparts high water solubility, a key feature for its use in biological systems.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 651042-82-9 | [4][5][6][7] |

| Molecular Formula | C₁₅H₃₂O₇S | [4][5][6][7] |

| Molecular Weight | 356.48 g/mol | [4][5][6][7] |

| Appearance | Low-melting solid or liquid | [8][9][10] |

| Purity | ≥95% | [5][6][7] |

| Solubility | Soluble in water, DMSO, and DMF | [8][9][10][11] |

| Odor | Thiols often have strong, unpleasant odors | [12] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, the available Safety Data Sheets (SDS) for similar PEG-thiol compounds indicate potential hazards that should be managed with appropriate safety measures.[13][14][15][16]

Table 2: GHS Hazard Classification and Precautionary Statements

| Hazard Class | Hazard Statement | Precautionary Statement (Prevention) | References |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product. | [4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area. | [14][16] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | [4][14][16] |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

Caption: Required Personal Protective Equipment (PPE) workflow.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability and reactivity of this compound, as it is sensitive to light, moisture, and oxidation.[11][17]

Handling

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[4][13][14][16]

-

Dispensing : As this compound can be a low-melting solid or liquid, it may be difficult to weigh directly.[8][9][10] To facilitate handling, it is recommended to prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][9][10]

-

Inert Atmosphere : To prevent oxidation of the thiol group, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[8][11][17] After use, flush the container with an inert gas before sealing.[11][17]

-

Temperature Equilibration : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9][10][11]

Storage

-

Short-term Storage : For short-term storage (days to weeks), keep the material in a dry, dark place at 0-4°C.[18]

-

Long-term Storage : For long-term storage, store this compound at -20°C or lower.[7][18][19] Stock solutions should also be stored at -20°C.[8][9][10]

-

Protection from Light and Air : Store the product in a tightly sealed container, protected from light.[1][17] The container should be backfilled with nitrogen or argon.[17][19]

Experimental Protocols

Preparation of Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening.[8][11]

-

Under an inert atmosphere, dissolve the required amount of this compound in anhydrous DMSO or DMF.[8][9][10]

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

Cap the stock solution with a septum and store under an inert gas at -20°C for long-term storage.[8][9][10]

Caption: Workflow for preparing a stock solution of this compound.

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Accidental Release

-

Evacuate : Evacuate personnel from the immediate area.[4][13]

-

Containment : Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[4][13] For solid spills, moisten with water to reduce dust formation and sweep up.[19]

-

Decontamination : Decontaminate the spill area and equipment by scrubbing with alcohol.[4]

-

Disposal : Collect the absorbed material and contaminated items in a sealed container for disposal as chemical waste.[4][19] Do not flush to sewer.[15][19]

Caption: Logical workflow for responding to a spill of this compound.

First Aid

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][13] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [4][13][19] |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][13] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][13] |

Stability and Reactivity

-

Stability : The product is stable under recommended storage conditions.[15]

-

Conditions to Avoid : Avoid high temperatures, direct sunlight, and exposure to moisture and air.[11][15][17]

-

Incompatible Materials : Avoid strong oxidizing agents.[15]

-

Hazardous Decomposition Products : Combustion may produce carbon oxides.[15]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] The material should be disposed of at an approved waste disposal plant.[4] Avoid release to the environment.[4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel handling this compound to be familiar with these guidelines and to have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 651042-82-9 [smolecule.com]

- 4. This compound|651042-82-9|MSDS [dcchemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. This compound, 651042-82-9 | BroadPharm [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. confluore.com [confluore.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. Thiol - Wikipedia [en.wikipedia.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. biochempeg.com [biochempeg.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 18. medkoo.com [medkoo.com]

- 19. jenkemusa.com [jenkemusa.com]

CAS number and commercial suppliers of m-PEG7-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG7-thiol, a versatile polyethylene glycol (PEG) linker. It includes its chemical properties, commercial supplier information, and detailed experimental protocols for its application in bioconjugation and proteomics.

Core Properties and Specifications

This compound, with the CAS number 651042-82-9, is a hydrophilic linker widely utilized in biomedical research to enhance the solubility and stability of biomolecules.[1][2] Its structure consists of a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units and a terminal thiol group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 651042-82-9 | [2][3][4] |

| Molecular Formula | C15H32O7S | [3][4] |

| Molecular Weight | 356.48 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | Typically >95% | [2][4] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | -20°C for long-term storage | [2][4] |

Commercial Suppliers

This compound is readily available from various commercial suppliers specializing in PEG linkers and reagents for bioconjugation. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of detailed quality control documentation.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name | Purity |

| MedChemExpress | This compound | >98% |

| Fisher Scientific (eMolecules) | This compound | 90% |

| MedKoo Biosciences | This compound | >98% |

| Smolecule | This compound | Not specified |

| Glyco MindSynth | This compound | 95-98% |

Applications in Research and Drug Development

The terminal thiol group of this compound is highly reactive towards maleimides, vinyl sulfones, and noble metal surfaces, making it a valuable tool for a range of applications.[2]

-

Bioconjugation: The primary application of this compound is the PEGylation of proteins, peptides, and other biomolecules. This process can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.

-

PROTACs: As a flexible and hydrophilic linker, this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

-

Hydrogel Formation: The thiol group can participate in thiol-ene reactions to form crosslinked hydrogel networks for 3D cell culture and drug delivery applications.

-

Surface Modification: this compound can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein adsorption.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of this compound to a protein containing a reactive maleimide group.

Materials:

-

Maleimide-activated protein

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in PBS at a concentration of 1-5 mg/mL.

-

Prepare this compound Solution: Dissolve this compound in DMSO to create a 10-20 mM stock solution.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired buffer.

-

Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Caption: Workflow for Thiol-Maleimide Protein Conjugation.

Synthesis of a PROTAC Linker Intermediate

This protocol outlines a general procedure for incorporating this compound as a linker in the synthesis of a PROTAC. This example assumes the synthesis of an intermediate where the thiol group of this compound is reacted with a molecule containing a suitable electrophile, such as a maleimide or a leaving group.

Materials:

-

This compound

-

E3 Ligase Ligand with a reactive group (e.g., maleimide)

-

Anhydrous, inert solvent (e.g., DMF or DCM)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

-

Stirring plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Setup: Assemble a dry reaction flask under an inert atmosphere.

-

Dissolution: Dissolve the E3 ligase ligand containing the reactive group in the anhydrous solvent.

-

Addition of this compound: Add an equimolar amount or a slight excess of this compound to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purification: Purify the resulting PROTAC linker intermediate by column chromatography to remove any unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Caption: Synthesis of a PROTAC Linker Intermediate.

Signaling Pathways and Logical Relationships

The primary role of this compound in the context of PROTACs is to bridge the interaction between a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.

Caption: PROTAC Mechanism of Action.

References

- 1. Buy this compound | 651042-82-9 [smolecule.com]

- 2. This compound, 651042-82-9 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEGylation with Short-Chain Thiolated PEGs

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development, significantly enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This guide provides a comprehensive technical overview of PEGylation utilizing short-chain thiolated PEGs. We will delve into the core principles, synthesis, experimental protocols, and the impact of this specific modification on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Short-chain thiolated PEGs offer a versatile approach for site-specific modification, allowing for precise control over the conjugation process and the properties of the final product.

Core Concepts of Thiolated PEGylation

Thiolated PEGs are linear or branched PEG molecules functionalized with a terminal thiol (-SH) group. This thiol group provides a reactive handle for covalent attachment to biomolecules, most commonly through reaction with maleimide groups introduced onto the target molecule, or by forming disulfide bonds. The use of short-chain PEGs (typically with molecular weights ranging from 2 kDa to 10 kDa) offers a balance between improving the molecule's properties and minimizing potential drawbacks associated with larger PEGs, such as reduced bioactivity due to steric hindrance.

Key Advantages of Short-Chain Thiolated PEGylation:

-

Site-Specific Conjugation: Thiol-reactive chemistry allows for precise attachment to specific cysteine residues on a protein or peptide, leading to a more homogeneous product with predictable properties.

-

Improved Pharmacokinetics: Even short PEG chains can significantly increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer in vivo half-life.

-

Enhanced Stability: The PEG chain can shield the biomolecule from proteolytic degradation, increasing its stability in biological fluids.

-

Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.

-

Maintained Bioactivity: By using shorter PEG chains and site-specific conjugation, it is often possible to preserve a higher degree of the molecule's biological activity compared to random PEGylation with larger PEGs.[1]

Data Presentation: Comparative Analysis of Short-Chain Thiolated PEG Conjugates

The choice of PEG chain length is a critical parameter in the design of PEGylated therapeutics. The following tables summarize representative quantitative data on the impact of different short-chain thiolated PEGs on key properties of conjugated proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in the protein, PEGylation chemistry, and analytical methods used.

| PEG Molecular Weight | Protein/Peptide | Conjugation Chemistry | Reported In Vitro Bioactivity (% of Unmodified) | Reference |

| 2 kDa | Epidermal Growth Factor (EGF) | Aldehyde | ~80% | [2] |

| 5 kDa | Epidermal Growth Factor (EGF) | Aldehyde | ~60% | [2] |

| 10 kDa | Interferon-α2a | N/A | ~20% (Compared to 7% for 40kDa PEG) | [3][4] |

| 20 kDa | Interferon-α2a | N/A | ~10% | [3][4] |

Table 1: Impact of Short-Chain PEGylation on In Vitro Bioactivity. This table illustrates the general trend of decreasing in vitro bioactivity with increasing PEG chain length, likely due to steric hindrance at the binding site.

| PEG Molecular Weight | Protein/Peptide | Elimination Half-Life (t½) | Fold Increase vs. Unmodified | Reference |

| 2 kDa | Polyacridine Peptide | Shortest α half-life | N/A | [5] |

| 5 kDa | Polyacridine Peptide | Longer α half-life than 2kDa | N/A | [5] |

| 10 kDa | Polyacridine Peptide | Similar to 5kDa | N/A | [5] |

| 20 kDa | Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 28 hours | ~25-fold | [6] |

| 10 kDa | Cholecystokinin-10 | 8 hours (elimination) | N/A | [7] |

Table 2: Influence of Short-Chain PEGylation on In Vivo Half-Life. This table demonstrates the significant extension of in vivo circulation time achieved even with short-chain PEGs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the PEGylation of a protein with a short-chain thiolated PEG.

Synthesis of mPEG-Thiol (mPEG-SH)

A common method for preparing mPEG-SH involves the modification of a commercially available mPEG with a terminal hydroxyl group.

Materials:

-

Methoxypoly(ethylene glycol) (mPEG-OH) (e.g., 5 kDa)

-

Tosyl chloride (TsCl)

-

Pyridine

-

Sodium hydrosulfide (NaSH)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Tosylation of mPEG-OH:

-

Dissolve mPEG-OH in anhydrous DCM containing pyridine.

-

Cool the solution in an ice bath and slowly add a solution of tosyl chloride in anhydrous DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product (mPEG-OTs) by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

-

Thiolation of mPEG-OTs:

-

Dissolve the mPEG-OTs in a suitable solvent like DMF.

-

Add an excess of sodium hydrosulfide (NaSH).

-

Stir the reaction at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product into DCM.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Precipitate the final product (mPEG-SH) in cold diethyl ether, filter, and dry under vacuum.

-

Conjugation of mPEG-Thiol to a Protein via Maleimide Chemistry

This protocol describes the site-specific conjugation of mPEG-SH to a cysteine residue on a protein that has been functionalized with a maleimide group.

Materials:

-

Cysteine-containing protein or peptide

-

mPEG-Maleimide (e.g., 5 kDa)

-

Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Protein Preparation:

-

Dissolve the cysteine-containing protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.

-

If the cysteine residue is involved in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30 minutes to reduce the disulfide bond.[8]

-

-

PEG-Maleimide Solution Preparation:

-

Dissolve the mPEG-Maleimide in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).[9]

-

-

Conjugation Reaction:

Purification of the PEGylated Protein

Size exclusion chromatography (SEC) is a common method for purifying the PEGylated protein from unreacted PEG and protein.

Materials:

-

SEC column with an appropriate molecular weight cutoff

-

Elution buffer (e.g., PBS)

-

HPLC system

Procedure:

-

Equilibrate the SEC column with the elution buffer.

-

Load the reaction mixture onto the column.

-

Elute the components with the elution buffer at a constant flow rate.

-

Monitor the eluate using a UV detector (typically at 280 nm for proteins).

-

Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.

-

Analyze the collected fractions to identify the pure PEGylated protein.

Characterization of the PEGylated Protein

a. SDS-PAGE and Western Blotting:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein. However, PEG can interfere with SDS binding, leading to smeared bands.[4] Native PAGE can be an alternative to avoid this issue.[1][4]

-

Western Blotting: If a specific antibody against the protein is available, Western blotting can be used to confirm the identity of the PEGylated protein. An anti-PEG antibody can also be used to specifically detect PEGylated species.[10]

b. MALDI-TOF Mass Spectrometry:

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation (the number of PEG chains attached).[2][3][11][12][13]

Procedure:

-

Mix the purified PEGylated protein sample with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).[11]

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Analyze the sample in a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached, allowing for the determination of the average degree of PEGylation.[3]

Mandatory Visualizations

Experimental Workflow for Thiol-PEGylation

Caption: General workflow for protein PEGylation with thiolated PEGs.

VEGF Signaling Pathway and Potential Modulation by PEGylated Ligands

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its signaling pathway is a common target in cancer therapy. A PEGylated VEGF antagonist or a PEGylated VEGF-mimetic peptide can modulate this pathway.[14]

Caption: Simplified VEGF signaling pathway and its inhibition.

Conclusion

PEGylation with short-chain thiolated PEGs represents a powerful and versatile strategy for enhancing the therapeutic potential of biomolecules. The ability to perform site-specific conjugation allows for the creation of more homogeneous and well-defined drug products. While there is a trade-off between the length of the PEG chain and the retention of biological activity, short-chain PEGs often provide a favorable balance, leading to improved pharmacokinetics without a drastic loss of efficacy. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field. As our understanding of the structure-function relationships of PEGylated molecules continues to grow, so too will our ability to design and engineer the next generation of highly effective biotherapeutics.

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiol-ene conjugation of VEGF peptide to electrospun scaffolds as potential application for angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of m-PEG7-Thiol Binding to Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between methoxy-poly(ethylene glycol)-thiol, specifically with a seven-unit PEG chain (m-PEG7-thiol), and gold surfaces. This interaction is pivotal for the development of biocompatible coatings, drug delivery systems, and advanced biosensors.

Core Binding Mechanism: The Thiol-Gold Interaction

The binding of this compound to a gold surface is a well-established process that results in the formation of a self-assembled monolayer (SAM). This process is primarily driven by the strong affinity of the sulfur atom in the thiol group for gold.[1] The interaction leads to the formation of a stable gold-thiolate (Au-S) bond, which has a bond strength approaching that of a covalent gold-gold bond.[1]

The precise nature of the bond can be complex, involving a degree of covalent character. The adsorption process typically begins with the physisorption of the thiol molecule onto the gold surface, where the S-H bond is still intact.[2] This is followed by the cleavage of the S-H bond and the formation of a chemisorbed thiolate species.[2] The hydrogen atom that is released may subsequently form molecular hydrogen (H₂).

The organization of the this compound molecules on the gold surface is a dynamic process. Initially, the molecules may lie flat on the surface.[2] Over time, they arrange themselves into a more ordered, upright orientation to maximize surface coverage and intermolecular interactions.[2]

Thermodynamics and Kinetics of Binding

The formation of a thiol SAM on a gold surface is a thermodynamically favorable process, driven by the strong Au-S bond formation. The kinetics of this process can be influenced by several factors, including the concentration of the thiol solution, the temperature, and the solvent used.

Studies have shown that the formation of thiolate bonds can be a relatively slow process, with recommendations of one to two hours for the binding to be essentially complete.[3][4] For some systems, longer incubation times of 24-48 hours are suggested to achieve a well-ordered monolayer.[5] The initial stages of adsorption are often diffusion-controlled, followed by a slower surface crystallization or organization phase.[2]

The Role of the m-PEG7 Linker

The polyethylene glycol (PEG) chain plays a crucial role in the properties of the resulting SAM. The methoxy cap ("m") at one end of the PEG chain renders it chemically inert, while the thiol group at the other end provides the anchor to the gold surface. The PEG linker itself is hydrophilic, which is essential for creating biocompatible surfaces that resist non-specific protein adsorption.[6]

The length of the PEG chain influences the thickness and density of the SAM. Shorter PEG chains, like in this compound, generally lead to a higher surface coverage density compared to longer PEG chains, which can experience greater steric hindrance.[7][8][9] The conformation of the PEG chains on the surface can vary from a "mushroom" regime at low surface densities to a more extended "brush" regime at higher densities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding of thiol-containing molecules, including this compound, to gold surfaces.

| Parameter | Value | Ligand | Substrate | Technique | Reference(s) |

| Surface Coverage Density | 4.3 molecules/nm² | SH-PEG7-COOH | Gold Nanoparticles | ICP-MS | [7],[8],[10] |

| 6.3 molecules/nm² | 3-mercaptopropionic acid | Gold Nanoparticles | ICP-MS | [7],[8] | |

| ~10.0 molecules/nm² (saturation) | MUDA | Gold Nanoparticles | LSPR | [11] | |

| ~75% of gold surface (saturation) | Thiol-bearing groups | Gold Nanoparticles | MD Simulations | [12] | |

| Binding Force | 1.09 ± 0.39 nN (oxidized Au, pH 8.0) | Thiol-terminated PEG | Gold Surface | AFM | [13] |

| 0.62 ± 0.18 nN (reduced Au, pH 8.0) | Thiol-terminated PEG | Gold Surface | AFM | [13] |

Table 1: Surface Coverage Density and Binding Force of Thiolated Molecules on Gold.

| Parameter | Time to Completion/Saturation | Conditions | Technique | Reference(s) |

| Binding Kinetics | > 1 hour | Gold Nanoparticle Surface Modification | Fluorescence Spectroscopy | [3],[4] |

| < 1 hour (for completion) | Low thiol concentration on AuNPs | LSPR | [11] | |

| 24-48 hours (for ordered packing) | Immersion in thiol solution | General SAM Preparation | [5] |

Table 2: Kinetic Data for Thiol Binding to Gold Surfaces.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to gold surfaces.

Preparation of Self-Assembled Monolayers (SAMs)

A clean environment is crucial for preparing high-quality SAMs.[14]

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

200 proof ethanol

-

Clean glass or polypropylene containers

-

Tweezers

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Extreme caution must be exercised when handling piranha solution.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound in ethanol, typically in the range of 1-5 mM.[5]

-

Immersion: Immerse the cleaned gold substrate into the thiol solution in a clean container.[5] Handle the substrate with tweezers to avoid contamination.

-

Incubation: Seal the container and allow the self-assembly to proceed for a specified time, typically ranging from 1 to 48 hours, to achieve a well-ordered monolayer.[5] To minimize oxidation, the container can be backfilled with nitrogen.

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.[5]

-

Drying: Dry the substrate with a stream of dry nitrogen.[5]

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen.[5]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface.

Instrumentation:

-

XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).

Procedure:

-

Sample Preparation: Prepare the this compound SAM on a gold substrate as described in section 5.1.

-

Sample Introduction: Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.[15]

-

Survey Scan: Acquire a survey spectrum over a wide binding energy range to identify all the elements present on the surface. Expected elements include Au, S, C, and O.

-

High-Resolution Scans: Acquire high-resolution spectra for the core levels of interest: Au 4f, S 2p, C 1s, and O 1s.[16]

-

Data Analysis:

-

Peak Identification: Identify the characteristic peaks for each element. The S 2p peak at around 162 eV is indicative of the gold-thiolate bond.[16]

-

Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For example, the C 1s spectrum can be fitted to identify C-C/C-H, C-O (from the PEG chain), and potentially C-S bonds.

-

Quantification: Determine the elemental composition of the surface by integrating the areas of the high-resolution peaks and applying relative sensitivity factors.[17]

-

Atomic Force Microscopy (AFM) Imaging

AFM is used to visualize the surface topography of the SAM at the nanoscale.

Instrumentation:

-

Atomic Force Microscope

-

Sharp AFM tips (e.g., silicon nitride)

Procedure:

-

Sample Preparation: Prepare the this compound SAM on an atomically flat gold substrate (e.g., template-stripped gold).[18]

-

Instrument Setup: Mount the sample on the AFM stage and install a suitable AFM probe.

-

Imaging Mode: Select an appropriate imaging mode. Tapping mode (or intermittent contact mode) is often preferred for soft organic layers like SAMs to minimize sample damage.

-

Image Acquisition:

-

Engage the tip with the surface.

-

Optimize imaging parameters such as setpoint, scan size, scan rate, and gains to obtain a high-quality image.

-

Acquire topography and phase images. Phase imaging can provide information about variations in surface properties like adhesion and viscoelasticity.

-

-

Data Analysis:

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, label-free technique that can monitor the mass and viscoelastic properties of thin films as they form on a sensor surface.

Instrumentation:

-

QCM-D instrument

-

Gold-coated quartz crystal sensors

Procedure:

-

Sensor Cleaning: Clean the gold-coated QCM-D sensor, for example, with a UV-ozone treatment or a suitable cleaning solution, followed by rinsing and drying.

-

Baseline Establishment: Mount the sensor in the flow cell and establish a stable baseline by flowing a suitable buffer (e.g., phosphate-buffered saline or ethanol) over the sensor surface.[20]

-

Thiol Injection: Inject the this compound solution into the flow cell.[20]

-

Adsorption Monitoring: Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the thiol molecules adsorb onto the gold surface. A decrease in frequency indicates an increase in mass, while changes in dissipation provide information about the rigidity of the adsorbed layer.[20]

-

Rinsing: After the adsorption has reached a plateau, rinse the sensor with the buffer to remove any non-adsorbed molecules.[20]

-

Data Analysis:

-

The change in frequency can be related to the adsorbed mass using the Sauerbrey equation for rigid films.

-

For viscoelastic films, changes in both frequency and dissipation are analyzed using appropriate models to determine the adsorbed mass, thickness, and viscoelastic properties of the SAM.

-

Surface Plasmon Resonance (SPR)

SPR is another real-time, label-free technique that is highly sensitive to changes in the refractive index at a sensor surface, allowing for the study of binding kinetics and affinity.

Instrumentation:

-

SPR instrument

-

Gold-coated sensor chips

Procedure:

-

Sensor Chip Preparation: Clean and activate the gold sensor chip surface.[1]

-

Ligand Immobilization (Surface Functionalization): For studying the binding of an analyte to the this compound surface, the this compound is first immobilized on the sensor chip. This can be done ex-situ by preparing the SAM as described in section 5.1, or in-situ by flowing the thiol solution over the gold surface.

-

Baseline Establishment: Flow a running buffer over the functionalized sensor surface to establish a stable baseline.[6]

-

Analyte Injection: Inject a solution of the analyte (the molecule that will bind to the this compound layer) at various concentrations over the sensor surface.[6]

-

Association and Dissociation Monitoring: Monitor the SPR response (in Resonance Units, RU) in real-time. The increase in RU during injection corresponds to the association of the analyte, and the decrease after the injection ends corresponds to its dissociation.[6]

-

Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[6]

-

References

- 1. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 15. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to m-PEG7-thiol: Core Physical and Chemical Characteristics

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (methoxy-polyethylene glycol-thiol), a versatile heterobifunctional linker. Its unique properties make it a valuable tool in bioconjugation, drug delivery, and materials science.[1][2]

Core Physical and Chemical Properties

This compound is a hydrophilic polyethylene glycol (PEG) linker distinguished by a terminal methoxy group and a reactive thiol (sulfhydryl) group.[3] This structure imparts aqueous solubility while providing a versatile anchor point for covalent modification.[1][4]

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 651042-82-9 | [1][3][5][6][7] |

| Molecular Formula | C15H32O7S | [1][3][5][7] |

| Molecular Weight | 356.48 g/mol (also cited as 356.5 g/mol ) | [1][3][5][7] |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | [1][6] |

| Appearance | Colorless to light yellow liquid or solid/semi-solid depending on MW | [4][5] |

| Purity | ≥95% | [3][7] |

| Solubility | Soluble in water, DMSO, ethanol, and chloroform.[4][5] |

Table 2: Storage and Handling

| Condition | Recommendation | Source(s) |

| Short-term Storage | 0 - 4°C (days to weeks), dry and dark. | [6] |

| Long-term Storage | -20°C (months to years). | [3][6] |

| Stock Solution Storage | -20°C for 1 month or -80°C for 6 months (protect from light, stored under nitrogen). | [5] |

| Shipping | Shipped at ambient temperature. | [3][6] |

Chemical Reactivity and Applications

The chemical utility of this compound is dominated by the reactivity of its terminal thiol group. This nucleophilic group can participate in several types of conjugation reactions, making it a valuable component in various biomedical applications.

Key Chemical Reactions

-

Thiol-Maleimide Michael Addition: The thiol group reacts efficiently with maleimide-functionalized molecules to form a stable thioether bond.[1][8] This is one of the most common bioconjugation strategies for linking PEG chains to proteins or peptides at cysteine residues.[9] It's important to note that the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to potential instability under certain physiological conditions.[10]

-

Thiol-Ene Reactions: In the presence of a photoinitiator, the thiol group can react with molecules containing alkene (ene) groups. This "click chemistry" reaction is often used in the formation of hydrogels for tissue engineering and drug delivery.[1]

-